Ortho-CF₃ vs. Meta-CF₃ Regioisomer Comparison
The ortho-trifluoromethyl substitution on the benzamide group of CAS 391874-88-7 creates a sterically more crowded environment around the amide linkage compared to the meta-substituted regioisomer CAS 392318-25-1. This steric pressure elevates the rotational barrier of the benzamide ring and biases the –CF₃ group toward a specific spatial quadrant relative to the thiadiazole ring. In published SAR studies on 1,3,4-thiadiazole-2-yl-thioacetate analogues targeting Abl kinase, the para-CF₃ analogue (N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited an Abl IC₅₀ of 7.4 µM, and the authors explicitly note that the position of the –CF₃ group on the phenyl ring dramatically influences kinase inhibitory potency by altering hydrophobic packing with key active-site residues [1][2]. While direct IC₅₀ data for CAS 391874-88-7 and CAS 392318-25-1 are absent from the public domain, the demonstrated positional sensitivity within the same scaffold family provides class-level evidence that the ortho-CF₃ geometry of CAS 391874-88-7 is predicted to yield a different kinase inhibition and cytotoxicity profile relative to its meta-CF₃ congener [3].
| Evidence Dimension | Positional –CF₃ effect on Abl kinase inhibition (class-level extrapolation from closely related 1,3,4-thiadiazole analogues) |
|---|---|
| Target Compound Data | Ortho-CF₃ regioisomer (CAS 391874-88-7); no direct bioactivity data available |
| Comparator Or Baseline | Para-CF₃ analogue N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Abl IC₅₀ = 7.4 µM [1]; Meta-CF₃ regioisomer (CAS 392318-25-1) no direct data available |
| Quantified Difference | Not quantifiable; class-level inference that ortho-CF₃ yields distinct bioactivity relative to meta-CF₃ based on demonstrated positional SAR in the 1,3,4-thiadiazole series |
| Conditions | In vitro Abl kinase inhibition assay (for reference para-CF₃ analogue); no comparable assay data for target compound |
Why This Matters
In kinase-focused medicinal chemistry programs, the –CF₃ position can be the decisive factor between a potent lead and an inactive compound; procurement of the exact regioisomer (ortho-CF₃ rather than meta-CF₃) is essential to preserve the intended pharmacophoric geometry.
- [1] Altıntop, M. D.; Ciftci, H. I.; Radwan, M. O.; Sever, B.; Kaplancıklı, Z. A.; Ali, T. F. S.; Koga, R.; Fujita, M.; Otsuka, M.; Özdemir, A. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules 2018, 23, 59. View Source
- [2] Altıntop, M. D.; Ciftci, H. I.; Radwan, M. O.; Sever, B.; Kaplancıklı, Z. A.; Özdemir, A. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Eur. J. Med. Chem. 2017, 138, 1088–1100. View Source
- [3] Kuujia. Cas no 392318-25-1 (ethyl 2-({5-3-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate). Product Technical Page, 2026. View Source
